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Compound of Interest

Compound Name:
Ethyl 2,3-dihydrobenzo[b]

[1,4]dioxine-6-carboxylate

CAS No.: 20825-87-0

Cat. No.: B1603300

Get Quote

Executive Summary: The Privileged Scaffold
In medicinal chemistry, the 1,4-benzodioxane ring system is a "privileged structure"—a

molecular framework capable of providing ligands for diverse receptors (alpha-

adrenoreceptors, PPARs, and bacterial FtsZ proteins). However, the specific functionalization

at the C6-position (carboxylate/amide) represents a critical vector for optimizing

pharmacokinetic profiles and target specificity.

This guide objectively compares benzodioxane-6-carboxylate analogs against their

regioisomers (C2-substituted) and standard bioisosteres (benzofurans). We focus on their utility

in antimicrobial (FtsZ inhibition) and anticancer (Prostate PC3) applications, synthesizing data

from recent high-impact studies.

The Core SAR Logic: Why Position 6?
The structure-activity relationship (SAR) of this series is governed by three molecular

determinants: Regiochemistry, Linker Stability, and Electronic Tuning.
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Regiochemical Fidelity (The "Linearity" Rule)
Experimental data confirms that the position of the carboxylate tail is binary in its effect on

biological activity.

C6-Substitution (Para-to-oxygen): Maintains a linear molecular geometry, allowing the

molecule to thread into narrow hydrophobic pockets (e.g., the interdomain cleft of bacterial

FtsZ).

C2-Substitution (Ortho-to-oxygen): Introduces a "kink" in the topology. In anti-inflammatory

and cytotoxicity assays, C2-analogs consistently show 10–50-fold reductions in potency

compared to C6-analogs.

The Amide vs. Ester Interface
While the parent benzodioxane-6-carboxylic acid serves as the synthetic anchor, the free acid

is often cell-impermeable.

Esters: Show poor hydrolytic stability in plasma.

Amides (The Preferred Analog): Conversion to benzodioxane-6-carboxamides (via reaction

with amines) creates a stable hydrogen-bond acceptor/donor motif essential for interacting

with residues like Arg143 in FtsZ or specific serine residues in COX enzymes.

Visualizing the SAR Pathway
The following diagram illustrates the critical decision nodes in optimizing this scaffold.
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Figure 1: Decision tree for SAR optimization. Green paths indicate the optimal design strategy

for maximal biological efficacy.

Comparative Performance Data
The following data aggregates findings from Idris et al. (2022) and Straniero et al. (2020),

comparing C6-analogs against alternatives.

Regioisomer Comparison: Anti-inflammatory &
Cytotoxicity
Assay: Inhibition of Albumin Denaturation (Anti-inflammatory proxy) and PC3 Cell Viability.
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Compound
Class

Substitution
Position

Linker Type
IC50 (µM) -
PC3 Cells

Anti-
Inflammatory
Efficacy

Analog A

(Optimized)
C6 Amide 8.5 ± 1.2

High (85%

Inhibition)

Analog B

(Isomer)
C2 Amide > 100

Low (< 20%

Inhibition)

Analog C

(Precursor)
C6 Free Acid > 200

Negligible

(Permeability

issue)

Doxazosin

(Control)
Quinazoline N/A 12.4 Moderate

Insight: The C6-benzodioxane amide (Analog A) outperforms the C2-isomer significantly,

validating the "Linearity Rule." It also demonstrates comparable potency to the clinical standard

Doxazosin in specific prostate cancer cell lines, likely due to off-target HSF1 pathway

modulation.

Antimicrobial Activity (FtsZ Inhibition)
Target:Staphylococcus aureus (MRSA) and E. coli. Comparison: Benzodioxane-6-amides vs.

Benzamide standards.
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Scaffold Core
R-Group
(C7/C8)

MIC (µg/mL) -
MRSA

MIC (µg/mL) -
E. coli

Mechanism

Benzodioxane 8-Methoxy 0.5 - 1.0 4.0

FtsZ

Polymerization

Inhibition

Benzodioxane
8-H

(Unsubstituted)
4.0 - 8.0 > 64 Weak Binding

Benzofuran Methoxy 2.0 16.0 Lower Solubility

Vancomycin N/A 1.0 >64
Cell Wall

Synthesis

Insight: The 8-methoxy substitution on the benzodioxane ring (derived from Gallic Acid) creates

a crucial hydrophobic contact. The benzodioxane core shows superior broad-spectrum

potential compared to benzofuran equivalents, likely due to the specific electronic character of

the ethylenedioxy bridge facilitating better uptake in Gram-negative strains.

Validated Experimental Protocols
To ensure reproducibility, we utilize a synthetic route starting from Gallic Acid, which allows for

precise C6/C8 functionalization.

Synthesis of 1,4-Benzodioxane-6-Carboxamides
Objective: Scalable synthesis of the active scaffold.

Esterification: React Gallic Acid (1 eq) with MeOH/H₂SO₄ (cat) at reflux for 4h. Yield: ~90%

Methyl gallate.

Cyclization (The Critical Step):

Dissolve Methyl gallate in Acetone.

Add 1,2-dibromoethane (1.5 eq) and K₂CO₃ (anhydrous, 3 eq).
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Reflux for 24h. Note: Vigorous stirring is required to prevent mono-alkylation side

products.

Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

Hydrolysis: Treat the ester with LiOH (THF/H₂O) to yield the 1,4-benzodioxane-6-carboxylic

acid.

Amidation:

Activate acid with EDCI/HOBt in DMF.

Add target amine (e.g., benzylamine derivatives).

Stir at RT for 12h.

Biological Assay: PC3 Cell Viability (MTT)
Objective: Verify cytotoxicity of the synthesized analogs.

Seeding: Plate PC3 cells (5x10³ cells/well) in 96-well plates using RPMI-1640 medium.

Incubate 24h.

Treatment: Dissolve Benzodioxane analogs in DMSO. Treat cells with serial dilutions (0.1 µM

to 100 µM) for 48h.

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with

DMSO.

Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression

(GraphPad Prism).

Mechanistic Pathway: From Synthesis to Signal
The following workflow visualizes the transformation of Gallic Acid into a bioactive agent and its

downstream biological effects.
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Figure 2: Integrated workflow showing the conversion of Gallic Acid to active benzodioxane

amides and their dual-mode biological targets.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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